4-(3-chlorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1-piperazinecarbothioamide -

4-(3-chlorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1-piperazinecarbothioamide

Catalog Number: EVT-4407997
CAS Number:
Molecular Formula: C15H18ClN5S
Molecular Weight: 335.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hu7691 (B5)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits a 24-fold selectivity between Akt1 and Akt2, showing promise as an anticancer agent with reduced cutaneous toxicity compared to earlier Akt inhibitors. []
  • Relevance: While Hu7691's core structure differs significantly from the target compound, both molecules share a common pharmacophore: a substituted phenyl ring linked to a nitrogen-containing heterocycle (piperidine in Hu7691, piperazine in the target). This shared motif suggests potential for exploring similar structure-activity relationships in the context of Akt inhibition. Additionally, both molecules fall under the broad category of nitrogen-containing heterocyclic compounds. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (8)

  • Compound Description: This compound is a highly selective c-Met inhibitor. Despite its promising anticancer activity, it also exhibited broad inhibition of the phosphodiesterase (PDE) family, leading to cardiotoxicity in preclinical studies. []
  • Relevance: This compound and the target compound both feature a 1-methyl-1H-pyrazolyl group within their structures. Although the overall scaffold differs, the shared presence of this specific pyrazole derivative suggests they may belong to a similar chemical space and potentially exhibit overlapping biological activity profiles. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed as tubulin polymerization inhibitors, showing promising anticancer activity by arresting cell cycle progression and inducing apoptosis. []
  • Relevance: While structurally distinct from the target compound, the presence of pyrazole and triazole moieties in these compounds highlights the relevance of these heterocycles in medicinal chemistry and their potential application in diverse therapeutic areas. This suggests that the target compound, also containing a pyrazole ring, might possess unexplored biological activities, including potential interactions with tubulin. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

  • Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). Its favorable properties led to its development as a PET ligand for imaging mGlu2 in the brain. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazolyl group with the target compound, further emphasizing the potential significance of this moiety in modulating biological targets. While the overall structures differ, the common feature suggests that exploring the target compound for activity against mGlu2 could be of interest. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor specifically designed for topical ocular delivery for treating neovascular age-related macular degeneration. []
  • Relevance: Like the target compound, Acrizanib contains a substituted 1-methyl-1H-pyrazolyl group, highlighting the versatility of this motif in medicinal chemistry and its presence in compounds with diverse biological activities. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

  • Compound Description: This series of compounds was identified as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B), showing potential for improving memory and cognition. []
  • Relevance: This series shares the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety with Acrizanib, highlighting its potential as a privileged structure for interacting with diverse biological targets. Although the target compound doesn't have the trifluoromethyl substituent, the shared pyrazole core suggests it may be worthwhile to investigate its potential activity against MAO-B. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: This compound is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. It is currently being evaluated in phase I clinical trials for mutant EGFR-driven NSCLC. []
  • Relevance: Both PF-06747775 and the target compound incorporate a substituted 1-methyl-1H-pyrazolyl group. The presence of this shared motif, despite the different core structures and biological targets, reinforces the significance of this pyrazole derivative in medicinal chemistry and suggests the potential for exploring its activity in various therapeutic areas. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK1/2 kinase activity, currently under investigation as a potential anticancer therapeutic. []
  • Relevance: This compound also incorporates the 1-methyl-1H-pyrazolyl group found in the target compound. The recurring presence of this motif in compounds targeting diverse kinases (EGFR, ERK) suggests a potential role in interacting with the kinase hinge region and highlights the possibility of the target compound exhibiting kinase inhibitory activity. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a high-affinity 5-HT2A receptor antagonist with potent activity on platelets and vascular smooth muscle. It has shown promise as an orally available therapeutic targeting 5-HT2A receptors. []
  • Relevance: Similar to the target compound, APD791 features a substituted 1-methyl-1H-pyrazolyl group connected to a phenyl ring. This shared structural feature, despite their different core structures, emphasizes the importance of this motif in medicinal chemistry and its potential for engaging diverse biological targets. []
  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []
  • Relevance: Though structurally different from the target compound, the presence of a chlorine atom, pyrazole ring, and various amine substituents in both structures highlights the potential importance of these chemical features for biological activity and potential toxicity. Further investigation is needed to fully understand the implications of these shared features. []

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

  • Compound Description: SB 216763 is a selective GSK3β inhibitor that demonstrated cardioprotective effects in a rabbit model of myocardial infarction by reversing the ceiling effect of pharmacological postconditioning with genistein. []
  • Relevance: This compound highlights the potential of small molecules containing a combination of halogenated phenyl rings and heterocyclic moieties for achieving biological activity. While the core structure differs, the presence of a substituted phenyl ring and a nitrogen-containing heterocycle in both SB 216763 and the target compound suggests a potential area for exploring structure-activity relationships and evaluating the target compound's activity against GSK3β. []

Properties

Product Name

4-(3-chlorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1-piperazinecarbothioamide

IUPAC Name

4-(3-chlorophenyl)-N-(1-methylpyrazol-3-yl)piperazine-1-carbothioamide

Molecular Formula

C15H18ClN5S

Molecular Weight

335.9 g/mol

InChI

InChI=1S/C15H18ClN5S/c1-19-6-5-14(18-19)17-15(22)21-9-7-20(8-10-21)13-4-2-3-12(16)11-13/h2-6,11H,7-10H2,1H3,(H,17,18,22)

InChI Key

YEQHJANFWGUCRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.